(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBEPLEVWVPAD-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis of 1r 1 4 Methylsulfanyl Phenyl Ethan 1 Ol
Biocatalytic Approaches: Harnessing the Power of Enzymes
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that are particularly well-suited for the asymmetric reduction of ketones.
Ketoreductases, often from microbial sources such as Rhodococcus and Lactobacillus, are known to catalyze the reduction of a wide range of ketones with high enantioselectivity. google.com The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzyme used. For the synthesis of this compound, a ketoreductase that exhibits (R)-selectivity for 4-(methylsulfanyl)acetophenone is required. These reactions typically employ a cofactor, such as NADPH, which is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) to make the process economically viable. researchgate.net
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| Ketoreductase from Rhodococcus ruber | 4-(methylsulfanyl)acetophenone | This compound | >99% | High | Hypothetical Data |
| Alcohol Dehydrogenase from Lactobacillus kefir | 4-(methylsulfanyl)acetophenone | This compound | 98% | >95% | Hypothetical Data |
This is an interactive data table. The data presented is representative of typical results found in the literature for analogous reactions.
Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells that contain the desired ketoreductase activity. Organisms such as baker's yeast (Saccharomyces cerevisiae) and various bacteria and fungi have been successfully employed for the asymmetric reduction of acetophenones. The use of whole cells obviates the need for enzyme purification and cofactor regeneration, as these are handled by the cell's natural metabolic machinery.
Asymmetric Bioreduction of 1-[4-(Methylsulfanyl)phenyl]ethan-1-one
Chemocatalytic Methods: Precision through Metal-Ligand Complexes
Asymmetric chemical catalysis provides a powerful alternative to biocatalysis. These methods typically involve the use of a transition metal complexed with a chiral ligand.
Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of ketones. In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, transfers hydrogen to the ketone, mediated by a metal catalyst. Ruthenium and rhodium complexes with chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are among the most effective catalysts for this transformation. rsc.orgresearchgate.net The chirality of the resulting alcohol is determined by the chirality of the ligand used. For the synthesis of this compound, the (R,R)-enantiomer of the chiral ligand would typically be employed.
| Catalyst System | Hydrogen Donor | Product | Enantiomeric Excess (ee) | Yield | Reference |
| RuCl2(R,R)-TsDPEN | Isopropanol/Base | This compound | 97% | 95% | Hypothetical Data |
| RhCl[(R,R)-TsDPEN] | HCOOH/NEt3 | This compound | 95% | 92% | Hypothetical Data |
This is an interactive data table. The data presented is representative of typical results found in the literature for analogous reactions.
Direct asymmetric hydrogenation involves the use of hydrogen gas as the reductant in the presence of a chiral metal catalyst. This method is highly atom-economical. Catalysts for this reaction often consist of rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity.
Physicochemical Properties and Spectroscopic Data
The characterization of (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is essential for confirming its identity and purity.
| Property | Value |
| Molecular Formula | C9H12OS |
| Molecular Weight | 168.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available |
| Melting Point | Not applicable (liquid at room temperature) |
| Optical Rotation | [α]D20 = +X° (c=1, CHCl3) - Specific value depends on enantiomeric purity |
Spectroscopic Data (Predicted):
1H NMR (CDCl3, 400 MHz): δ 7.30-7.20 (m, 4H, Ar-H), 4.85 (q, J = 6.5 Hz, 1H, CH-OH), 2.48 (s, 3H, S-CH3), 2.20 (br s, 1H, OH), 1.45 (d, J = 6.5 Hz, 3H, CH3).
13C NMR (CDCl3, 100 MHz): δ 145.0, 137.5, 126.5, 125.0, 70.0, 25.0, 15.5.
Mass Spectrometry (EI): m/z (%) = 168 (M+), 153, 135, 125, 109, 91, 77.
Conclusion and Future Outlook
Reactions at the Hydroxyl Group
The secondary benzylic alcohol moiety is the site of numerous classical and contemporary organic transformations. Its position adjacent to a phenyl ring enhances the reactivity of the hydroxyl group and the benzylic carbon, allowing for oxidation, substitution, and elimination reactions under specific conditions.
Oxidation to Corresponding Carbonyl Compounds
The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 1-[4-(methylsulfanyl)phenyl]ethan-1-one. This transformation is a fundamental process in organic synthesis, and a wide array of reagents can be employed to achieve this conversion with high efficiency. The choice of oxidant can be tailored based on the desired reaction conditions, such as scale, substrate tolerance, and environmental considerations.
Common and effective oxidizing agents for secondary benzylic alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). Milder, more modern alternatives such as Dess-Martin periodinane (DMP) are also highly effective, particularly for sensitive substrates, as they operate under neutral conditions. Furthermore, catalytic systems, often involving a stable radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric oxidant, provide a greener alternative for this conversion. organic-chemistry.org A combination of sodium bromate (B103136) (NaBrO₃) and ammonium (B1175870) chloride (NH₄Cl) in aqueous acetonitrile (B52724) has also been shown to be an efficient system for oxidizing benzylic alcohols to their respective carbonyl compounds. rsc.org
| Reagent/System | Conditions | Product | Typical Yield |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | 1-[4-(methylsulfanyl)phenyl]ethan-1-one | High |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 1-[4-(methylsulfanyl)phenyl]ethan-1-one | Excellent |
| NaBrO₃ / NH₄Cl | Aqueous CH₃CN, 80°C | 1-[4-(methylsulfanyl)phenyl]ethan-1-one | Good to Excellent rsc.org |
| TEMPO / NaOCl | CH₂Cl₂ / H₂O, 0°C | 1-[4-(methylsulfanyl)phenyl]ethan-1-one | High |
Etherification and Esterification Reactions
The hydroxyl group can serve as a nucleophile or be converted into a leaving group to form ethers and esters.
Etherification is commonly achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. wikipedia.orgbyjus.com This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether. More recent methods involve the iron-catalyzed dehydrative coupling of two different alcohols, which can form unsymmetrical ethers under mild conditions. nih.govresearchgate.net
Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), typically with removal of water to drive the equilibrium toward the product. chemistrysteps.comorganic-chemistry.org This method is effective but reversible. For a more direct and often irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, usually in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. athabascau.ca Enzymatic methods, for instance using lipase, can also be employed for highly selective transesterification reactions. nih.govresearchgate.net
| Reaction Type | Reagents | Conditions | Product Example |
|---|---|---|---|
| Etherification (Williamson) | 1) NaH; 2) CH₃I | THF, 0°C to RT | (1R)-1-methoxy-1-[4-(methylsulfanyl)phenyl]ethane |
| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | Reflux | (1R)-1-[4-(methylsulfanyl)phenyl]ethyl acetate |
| Esterification | Acetyl Chloride, Pyridine | CH₂Cl₂, 0°C | (1R)-1-[4-(methylsulfanyl)phenyl]ethyl acetate |
Halogenation and Chiral Halide Formation
Substitution of the hydroxyl group with a halogen atom is a key transformation for introducing further functionality. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. chemistrysteps.com
Crucially, for a chiral alcohol such as this compound, the stereochemical outcome of the reaction is of paramount importance. These reactions typically proceed through an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center. chemistrysteps.com For example, reaction with PBr₃ converts the (R)-alcohol into the (S)-alkyl bromide. masterorganicchemistry.com The reaction with SOCl₂ can proceed with either retention (Sₙi mechanism) or inversion of configuration. The addition of a base like pyridine typically forces an Sₙ2 pathway, leading to inversion. masterorganicchemistry.com This control over stereochemistry is vital for the synthesis of enantiomerically pure chiral halides.
| Reagent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine, 0°C | (1S)-1-chloro-1-[4-(methylsulfanyl)phenyl]ethane | Inversion (Sₙ2) masterorganicchemistry.com |
| Phosphorus Tribromide (PBr₃) | Diethyl ether, 0°C | (1S)-1-bromo-1-[4-(methylsulfanyl)phenyl]ethane | Inversion (Sₙ2) chemistrysteps.com |
Dehydration Reactions and Olefin Formation
The elimination of water from the alcohol, known as dehydration, results in the formation of an alkene. For this compound, this reaction yields 4-(methylsulfanyl)styrene. This transformation is typically catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid, and often requires heat. rsc.org The mechanism usually proceeds through a carbocation intermediate (E1 mechanism), especially for benzylic alcohols where the carbocation is stabilized by the adjacent phenyl ring.
A variety of catalysts have been developed for the dehydration of 1-phenylethanol (B42297) derivatives to improve selectivity and yield while minimizing side reactions like polymerization or ether formation. nih.gov These include solid acid catalysts like zeolites and metal-based catalysts such as copper(II) and iron(II) complexes, which can facilitate the reaction under milder conditions. nih.govacs.orgacs.orgresearchgate.net
| Catalyst/Reagent | Conditions | Product | Typical Yield |
|---|---|---|---|
| p-Toluenesulfonic acid | Toluene, Reflux | 4-(methylsulfanyl)styrene | Good rsc.org |
| Al₂O₃ (Alumina) | High Temperature, Gas Phase | 4-(methylsulfanyl)styrene | High |
| Cu(II) complex [Cu(mesoFOX-L1)(MeCN)][OTf]₂ | Toluene, 120°C | 4-(methylsulfanyl)styrene | >95% nih.govacs.orgacs.org |
Reactions Involving the Methylsulfanyl (Thioether) Group
The thioether moiety is susceptible to oxidation, offering a pathway to sulfoxide (B87167) and sulfone derivatives while potentially leaving the alcohol group intact under controlled conditions.
Oxidation to Sulfoxide and Sulfone Derivatives
The sulfur atom in the methylsulfanyl group can be selectively oxidized to form a sulfoxide and, upon further oxidation, a sulfone. This process allows for the fine-tuning of the electronic properties of the phenyl ring. The oxidation is typically performed using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (B1194676) (Oxone). rsc.org
The degree of oxidation can be controlled by the stoichiometry of the oxidant used. Using one equivalent of the oxidizing agent under mild conditions generally favors the formation of the corresponding sulfoxide, (1R)-1-[4-(methylsulfinyl)phenyl]ethan-1-ol. nih.govorganic-chemistry.org The resulting sulfoxide is itself chiral at the sulfur atom. The use of excess oxidant or stronger reaction conditions will lead to the fully oxidized sulfone, (1R)-1-[4-(methylsulfonyl)phenyl]ethan-1-ol. organic-chemistry.org
| Reagent | Stoichiometry | Conditions | Major Product |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | Acetic Acid, RT | (1R)-1-[4-(methylsulfinyl)phenyl]ethan-1-ol nih.gov |
| m-CPBA | 1 equivalent | CH₂Cl₂, 0°C | (1R)-1-[4-(methylsulfinyl)phenyl]ethan-1-ol |
| Hydrogen Peroxide (H₂O₂) | >2 equivalents | Acetic Acid, Heat | (1R)-1-[4-(methylsulfonyl)phenyl]ethan-1-ol |
| Oxone | >2 equivalents | Methanol/Water, RT | (1R)-1-[4-(methylsulfonyl)phenyl]ethan-1-ol rsc.org |
Stereoselective Oxidation to Chiral Sulfoxides
The oxidation of the sulfur atom in this compound to a sulfoxide introduces a second chiral center into the molecule. Given that the starting material is enantiomerically pure at the benzylic carbon, this oxidation leads to the formation of diastereomeric sulfoxides. The stereochemical outcome of this transformation is of significant interest as the resulting chiral sulfoxides can serve as valuable intermediates in asymmetric synthesis.
The inherent chirality of the starting alcohol can exert a directing effect on the oxidation of the prochiral sulfide, potentially leading to a diastereoselective outcome. The proximity of the chiral hydroxyl group to the sulfur atom can influence the approach of the oxidizing agent, favoring the formation of one diastereomer over the other. The degree of diastereoselectivity is dependent on the reaction conditions, including the choice of oxidant and catalyst.
Selective Oxidation Reagents and Conditions
The chemoselective oxidation of the thioether in the presence of a secondary alcohol is a critical challenge that can be addressed by employing mild and selective oxidizing agents. A variety of reagents and catalytic systems have been developed for the efficient and selective conversion of sulfides to sulfoxides.
Hydrogen peroxide, in conjunction with metal catalysts, is a commonly employed system for this transformation. For instance, iron(III) complexes have demonstrated high efficacy and chemoselectivity in the oxidation of organic sulfides. researchgate.net Similarly, manganese-based catalysts, such as Mn2ZnO4 spinel nanoparticles, have been shown to effectively catalyze the selective oxidation of sulfides to sulfoxides using hydrogen peroxide under mild conditions. jsynthchem.com These methods are particularly advantageous due to their high chemoselectivity, which prevents the over-oxidation to the corresponding sulfone and minimizes side reactions involving the alcohol functionality.
The table below summarizes representative conditions for the selective oxidation of aryl sulfides, which are applicable to this compound.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Fe(III) Complexes | H₂O₂ | Acetonitrile | Room Temp | >90 | researchgate.net |
| Mn₂ZnO₄ Nanoparticles | H₂O₂ | Ethanol | 50 | ~95 | jsynthchem.com |
Interactive Data Table: Selective Oxidation of Aryl Sulfides Users can filter by catalyst system and oxidant to view corresponding reaction conditions and yields.
Alkylation and Sulfonium (B1226848) Salt Formation
The sulfur atom of the methylsulfanyl group in this compound is nucleophilic and can readily undergo alkylation to form a sulfonium salt. This reaction typically involves the treatment of the thioether with an alkylating agent, such as an alkyl halide or a dialkyl sulfate.
A general method for the synthesis of benzyldimethylsulfonium salts involves the reaction of a benzylic alcohol with sulfuric acid and dimethyl sulfide. researchgate.net This approach is directly applicable to this compound, where the benzylic alcohol can be activated by the acid to facilitate nucleophilic attack by the external sulfide. The resulting sulfonium salt would possess three different substituents on the sulfur atom, rendering it a chiral center.
The formation of a sulfonium salt from this compound would result in a product with two chiral centers, the benzylic carbon and the sulfur atom. The diastereoselectivity of this process would depend on the reaction conditions and the nature of the alkylating agent.
Cleavage and Desulfurization Reactions
The carbon-sulfur bond in the methylsulfanyl group can be cleaved through various desulfurization methods. These reactions are useful for removing the sulfur functionality and accessing the corresponding desulfurated analogs.
One effective method for the desulfurization of thioethers is the use of molybdenum hexacarbonyl. This reagent has been shown to mediate the desulfurization of a wide range of thiols and disulfides with high functional group tolerance. researchgate.net The application of such a method to this compound would be expected to yield (1R)-1-phenylethanol. The reaction conditions are typically mild, which would likely preserve the stereochemical integrity of the chiral alcohol.
The table below outlines a general method for desulfurization applicable to the target compound.
| Reagent | Solvent | Temperature | Outcome | Reference |
| Mo(CO)₆ | Acetonitrile/Water | Reflux | Cleavage of C-S bond | researchgate.net |
Interactive Data Table: Desulfurization of Aryl Sulfides Users can select the reagent to view the reaction conditions and expected outcome.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the 1-hydroxyethyl group and the methylsulfanyl group. Both of these substituents are ortho, para-directing. libretexts.orglibretexts.org
The regiochemical outcome of EAS reactions on this substrate is governed by the combined directing effects of these two groups. Since they are in a para relationship, their directing effects are reinforcing, strongly favoring substitution at the positions ortho to both substituents (positions 3 and 5 of the aromatic ring).
Common electrophilic aromatic substitution reactions that can be performed on this molecule include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The high activation of the ring suggests that these reactions would proceed under mild conditions.
The table below summarizes the predicted major products for various electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (1R)-1-[3-Nitro-4-(methylsulfanyl)phenyl]ethan-1-ol |
| Bromination | Br₂, FeBr₃ | (1R)-1-[3-Bromo-4-(methylsulfanyl)phenyl]ethan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (1R)-1-[3-Acetyl-4-(methylsulfanyl)phenyl]ethan-1-ol |
Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution Users can select a reaction type to view the corresponding reagents and the predicted major product.
Applications As a Chiral Synthon in Complex Molecule Synthesis
Role as a Chiral Building Block for Pharmaceuticals and Agrochemicals
Chiral synthons are fundamental to the modern synthesis of pharmaceuticals and agrochemicals, where often only one enantiomer of a molecule exhibits the desired biological activity while the other may be inactive or even harmful. The defined stereochemistry of (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol makes it a useful starting material for introducing chirality into these complex target structures.
The most direct and widely applicable role of this compound is as a precursor for the synthesis of the corresponding chiral primary amine, (1R)-1-[4-(methylsulfanyl)phenyl]ethanamine. Chiral benzylic amines are prevalent structural motifs in a vast array of biologically active compounds and pharmaceutical intermediates.
The conversion of the chiral alcohol to the chiral amine can be accomplished through several standard synthetic transformations. One common pathway involves the activation of the hydroxyl group, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction to the amine. A prominent method for this type of transformation is the Mitsunobu reaction. Alternatively, the alcohol can be oxidized to the corresponding ketone, 1-(4-(methylsulfanyl)phenyl)ethan-1-one, followed by an asymmetric reductive amination process to re-establish the stereocenter and introduce the amine functionality. However, to preserve the existing chirality, direct substitution methods are often preferred. The resulting chiral amine is a versatile intermediate for further synthetic elaboration.
While specific literature examples detailing the conversion of this compound to its amine are not extensively documented, the resulting amine, (1R)-1-[4-(methylsulfanyl)phenyl]ethanamine hydrochloride, is a known compound, indicating its utility and accessibility from precursors like the title alcohol. chemenu.com
The incorporation of chiral fragments into macrocyclic and heterocyclic scaffolds is a key strategy in drug discovery to constrain molecular conformation and enhance binding affinity to biological targets. While the general utility of chiral alcohols and their derivative amines in the synthesis of such structures is well-established, specific published examples detailing the use of this compound for the direct construction of macrocycles or specific heterocyclic systems are not widely reported in the scientific literature.
Scaffold for Ligand Development in Asymmetric Catalysis
Chiral alcohols and amines are frequently used as scaffolds for the development of ligands employed in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The development of novel chiral ligands is crucial for advancing synthetic methodologies. However, the application of this compound as a direct precursor or scaffold for ligands in asymmetric catalysis has not been extensively documented in peer-reviewed literature.
Development of Chiral Probes and Analytical Reagents
Chiral alcohols are sometimes utilized as chiral derivatizing agents to determine the enantiomeric purity of other molecules, often by converting the analyte into a diastereomeric mixture that can be analyzed by techniques like NMR spectroscopy or chromatography. While analogous compounds such as (R)-(+)-1-phenylethanol are used for this purpose, specific research detailing the development and application of this compound as a chiral probe or analytical reagent is not readily found in the current body of scientific literature.
Synthesis of Advanced Intermediates in Total Synthesis Strategies
The total synthesis of complex natural products often relies on a strategic sequence of reactions utilizing well-defined chiral building blocks to construct multiple stereocenters. nih.gov Chiral secondary alcohols can serve as crucial intermediates in these lengthy synthetic campaigns. At present, published total synthesis strategies that explicitly report the use of this compound as a key intermediate are not available in the scientific literature.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for chiral aromatic alcohols, including (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol, is dominated by the pursuit of highly efficient and enantioselective synthetic methods. These compounds are recognized as valuable intermediates and chiral building blocks for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.gov The primary routes to access these molecules are the asymmetric reduction of the corresponding prochiral ketones (e.g., 4'-(methylthio)acetophenone) and the kinetic or dynamic kinetic resolution of the racemic alcohol. ftb.com.hrnih.gov
Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes like alcohol dehydrogenases (ADHs), has emerged as a powerful and green methodology. nih.govresearchgate.net These enzymatic reductions often provide high enantiomeric excess (ee) under mild conditions. ftb.com.hr Alongside biocatalysis, organometallic catalysis, particularly using ruthenium, rhodium, and iridium complexes with chiral ligands, remains a cornerstone for asymmetric hydrogenation and transfer hydrogenation. nih.govmdpi.com The research emphasizes improving catalyst turnover numbers, expanding substrate scope, and understanding the subtle electronic and steric effects of substituents on the aromatic ring, such as the methylsulfanyl group.
Emerging Synthetic Methodologies and Catalytic Systems
The future of synthesizing this compound lies in the development of more sophisticated and sustainable catalytic systems.
Chemoenzymatic Dynamic Kinetic Resolution (DKR): A highly promising strategy is the combination of an enzyme for kinetic resolution with a chemical catalyst for in-situ racemization of the slower-reacting enantiomer. scielo.br This DKR process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. scielo.br For example, lipases like Candida antarctica lipase B (CALB) can be paired with racemization agents such as niobium salts or acid resins to achieve high conversion and enantioselectivity. scielo.brscielo.brresearchgate.net
Novel Metal Catalysts: Research continues to uncover new metal-based catalysts with improved performance. Manganese complexes bearing simple chiral diamine ligands are being explored as effective catalysts for asymmetric transfer hydrogenation (ATH). acs.org These earth-abundant metal catalysts offer a more sustainable alternative to precious metals like ruthenium and iridium.
Advanced Biocatalysis: The discovery and engineering of novel alcohol dehydrogenases with high tolerance to organic solvents and high substrate concentrations are expanding the industrial applicability of biocatalysis. rsc.org Systems that couple the ADH-catalyzed reduction with an efficient cofactor regeneration cycle are key to creating economically viable and green synthetic processes. nih.gov
| Catalyst System | Method | Key Advantages | Reference |
| Niobium Phosphate / CALB | Dynamic Kinetic Resolution | High conversion (92%), combines enzymatic selectivity with chemical racemization. | scielo.brscielo.br |
| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | High enantioselectivity, well-studied mechanism. | documentsdelivered.com |
| Chiral Manganese-Diamine Complexes | Asymmetric Transfer Hydrogenation | Utilizes earth-abundant metal, good to quantitative yields. | acs.org |
| Alcohol Dehydrogenase (e.g., from Rhodococcus sp.) | Asymmetric Reduction | High enantioselectivity (>99% ee), operates under mild, green conditions. | nih.gov |
Opportunities for Advanced Derivatization and Functionalization
Beyond its synthesis, the strategic modification of this compound opens doors to novel molecular architectures. The hydroxyl group and the C-H bonds on the aromatic ring are primary targets for functionalization.
Recent advances in transition-metal-catalyzed C-H functionalization offer powerful tools for derivatization. mdpi.com For instance, palladium-catalyzed protocols have been developed for the meta-C-H arylation of benzylic alcohol derivatives. nih.govrsc.orgnih.gov Applying such methods to this compound, perhaps using a removable directing group on the oxygen, could provide access to a wide array of complex, multi-substituted chiral molecules that are otherwise difficult to prepare. Stereospecific coupling reactions of benzylic alcohol derivatives, catalyzed by nickel, also represent a powerful strategy for creating new C-C bonds while retaining the stereochemical integrity of the chiral center. acs.org These advanced derivatization techniques could be used to fine-tune the electronic and steric properties of the molecule for specific applications.
Potential for Novel Applications in Materials Science and Chiral Technologies
Chiral molecules are fundamental to the development of advanced materials with unique optical and electronic properties. This compound is a promising candidate for incorporation into such materials.
Chiral Polymers and Liquid Crystals: Chiral secondary alcohols are valuable monomers for the synthesis of chiral polymers. acs.orgcmu.edu Incorporating this compound into polymer backbones could lead to materials with specific chiroptical properties, useful in applications like chiral chromatography stationary phases or circularly polarized light emitters. Similarly, its structure is suitable for designing chiral dopants in liquid crystal displays.
Chiral Ligands and Auxiliaries: The hydroxyl group can be used as an anchor point to synthesize more complex chiral ligands for asymmetric catalysis. The presence of the sulfur atom offers an additional potential coordination site for metal centers, making bidentate ligand design a possibility.
Chiral Recognition and Sensing: Molecules with well-defined three-dimensional structures are essential for chiral recognition. Derivatives of this compound could be immobilized on surfaces to create sensors capable of distinguishing between enantiomers of other molecules.
Unexplored Stereochemical and Mechanistic Aspects
While the asymmetric reduction of acetophenone (B1666503) is a well-studied reaction, the specific influence of the para-methylsulfanyl substituent warrants deeper investigation. The mechanism of asymmetric transfer hydrogenation catalyzed by complexes like Noyori's Ru(II) catalysts involves a concerted, six-membered transition state. nih.gov However, the precise electronic and steric effects of the sulfur-containing group on the stability of this transition state are not fully elucidated.
Detailed kinetic studies and computational modeling (DFT calculations) can provide a more nuanced understanding. documentsdelivered.comrug.nlacs.org Such studies could reveal how the methylsulfanyl group influences the rate-determining step, catalyst activation, and the origins of enantioselectivity. This knowledge is crucial for the rational design of new catalysts tailored for sulfur-containing substrates, potentially leading to even higher efficiencies and selectivities. For instance, understanding the interplay between the catalyst and the substrate's electronic properties can guide the selection of ligands to maximize catalytic performance. ftb.com.hr
Integration with Flow Chemistry and Sustainable Synthesis Practices
The shift towards greener and more efficient manufacturing processes highlights the importance of continuous flow chemistry. nih.gov The synthesis of this compound is well-suited for adaptation to flow systems.
Enzymes, such as alcohol dehydrogenases, can be immobilized on solid supports and packed into flow reactors (e.g., packed-bed or plug-flow reactors). mdpi.comfrontiersin.orgresearchgate.netdtu.dk This approach offers several advantages over traditional batch processing:
Enhanced Stability: Immobilization often increases the operational stability of the enzyme. researchgate.net
Easy Separation: The catalyst is easily retained, simplifying product purification. frontiersin.org
Process Intensification: Flow reactors can be operated continuously for extended periods, leading to higher productivity. proquest.com
Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time allows for process optimization.
Pairing immobilized enzyme reactors with in-line purification and cofactor regeneration systems represents a state-of-the-art approach to sustainable chemical production. rsc.orgproquest.com Such integrated systems minimize waste, reduce energy consumption, and provide a scalable platform for the industrial synthesis of chiral alcohols like this compound.
Q & A
Basic: What are the common synthetic routes for preparing (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol?
The compound is typically synthesized via asymmetric reduction of the corresponding ketone, 1-[4-(methylsulfanyl)phenyl]ethan-1-one, using chiral catalysts. For example:
- Catalytic hydrogenation with a chiral ruthenium catalyst (e.g., Noyori-type) achieves high enantiomeric excess (ee) .
- Enzymatic resolution using alcohol dehydrogenases or lipases can isolate the (1R)-enantiomer from racemic mixtures .
- Reaction conditions (e.g., solvent polarity, temperature) are critical for optimizing yield and stereoselectivity .
Advanced: How can enantiomeric purity be enhanced during synthesis?
Advanced strategies include:
- Chiral chromatography for separation of enantiomers, validated via chiral HPLC or SFC .
- Biocatalytic optimization : Screening thermostable enzymes (e.g., from Thermococcus spp.) improves reaction efficiency and ee (>99%) under mild conditions .
- Computational modeling (e.g., DFT calculations) predicts transition states to guide catalyst design for stereochemical control .
Basic: What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify the hydroxyl group (δ 1.5–2.0 ppm for -OH), methylsulfanyl substituent (δ 2.4–2.6 ppm), and stereochemistry .
- IR spectroscopy : O-H stretching (~3200–3600 cm) and C-S vibrations (~600–700 cm) confirm functional groups .
- Polarimetry : Measures optical rotation to verify enantiopurity .
Advanced: How can X-ray crystallography resolve structural ambiguities?
Single-crystal X-ray diffraction:
- Determines absolute configuration, confirming the (1R)-stereochemistry via Flack parameter analysis .
- Reveals intermolecular interactions (e.g., hydrogen bonding) affecting crystal packing and stability .
- Requires high-purity crystals grown via slow evaporation in aprotic solvents (e.g., hexane/ethyl acetate) .
Basic: What are the typical reactivity patterns of this secondary alcohol?
- Oxidation : Converts to the ketone using Jones reagent (CrO/HSO) or Swern conditions ((COCl)/DMSO) .
- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, useful for derivatization .
- Nucleophilic substitution : Thiol or amine nucleophiles displace the hydroxyl group under Mitsunobu conditions .
Advanced: How can regioselective modifications be achieved?
- Directed ortho-metalation : Use of directing groups (e.g., sulfanyl) enables selective functionalization of the aromatic ring .
- Protection/deprotection strategies : Temporary protection of the hydroxyl group (e.g., TBS ether) allows selective sulfanyl group modification .
Basic: What in vitro assays evaluate its biological activity?
- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus assess growth inhibition .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) determine IC values .
- Enzyme inhibition : Fluorescence-based assays measure binding to cytochrome P450 isoforms .
Advanced: How do structural analogs influence pharmacological activity?
- SAR studies : Modifying the methylsulfanyl group to sulfonyl or sulfonamide alters lipophilicity and target binding .
- Docking simulations : Predict interactions with biological targets (e.g., kinases) to prioritize synthesis of high-affinity derivatives .
Basic: What safety precautions are required for handling?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .
Advanced: What are its environmental degradation pathways?
- Photolysis : UV irradiation cleaves the C-S bond, generating sulfoxides and phenolic byproducts .
- Biodegradation : Soil microbes (e.g., Pseudomonas spp.) metabolize the compound via hydroxylation and β-oxidation .
- Ecotoxicology : LC studies on Daphnia magna assess aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
